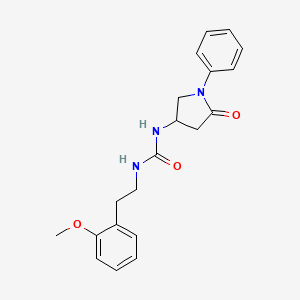
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as MPX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPX belongs to the class of compounds known as phenethylamines, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
The compound and its derivatives have been studied for their potential in enzyme inhibition and anticancer activity. Specifically, certain urea derivatives have shown inhibition against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, some derivatives have exhibited in vitro anticancer activity against prostate cancer cell lines, indicating potential therapeutic applications in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Drug Analysis and Pharmacokinetics
Derivatives of this compound, such as AR-A014418, have been synthesized and utilized as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis. This application is crucial in the pharmacokinetic studies of drugs, aiding in understanding drug absorption, distribution, and other pharmacokinetic properties (Liang, Wang, Yan, & Wang, 2020).
Neuropeptide Receptor Studies
Studies on trisubstituted phenyl urea derivatives, including analogs of the compound, have shown their potential as neuropeptide Y5 (NPY5) receptor antagonists. These findings are significant in understanding and potentially treating conditions related to neuropeptide receptors, such as obesity and other metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Antimicrobial Properties
Research on novel imidazole ureas/carboxamides derivatives, including analogs of the compound , has indicated their potential in antimicrobial applications. These compounds have shown effectiveness against various microbial strains, suggesting their use in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Material Science and Hydrogel Formation
In material science, derivatives of the compound have been explored for their capacity to form hydrogels, which are crucial in various applications, including drug delivery systems. The ability to tune the physical properties of these gels by modifying the anion components of the compounds opens up a wide range of possibilities in material science and engineering (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-10-6-5-7-15(18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFKWANHGYBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

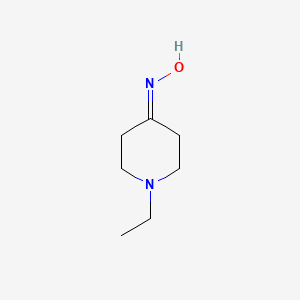
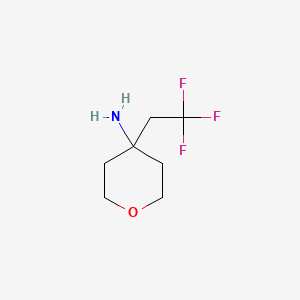
![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)
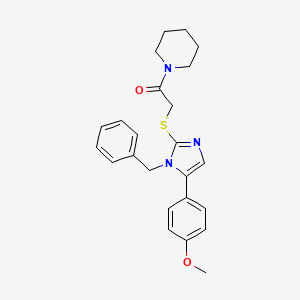
![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)

![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)
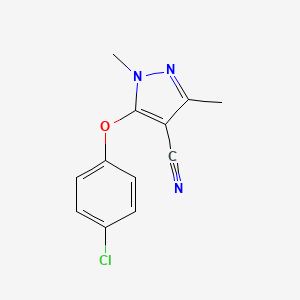
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)

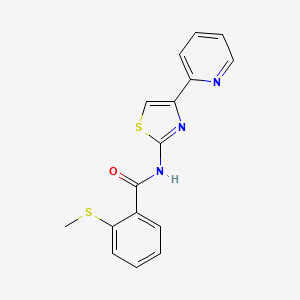
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide](/img/structure/B2631102.png)
